(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone

Catalog No.
S13029264
CAS No.
149702-94-3
M.F
C20H18I2O3
M. Wt
560.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyph...

CAS Number

149702-94-3

Product Name

(2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(3,5-diiodo-4-methoxyphenyl)methanone

Molecular Formula

C20H18I2O3

Molecular Weight

560.2 g/mol

InChI

InChI=1S/C20H18I2O3/c1-3-4-8-17-18(13-7-5-6-9-16(13)25-17)19(23)12-10-14(21)20(24-2)15(22)11-12/h5-7,9-11H,3-4,8H2,1-2H3

InChI Key

WWZRQFAOSRQNCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OC)I

The compound (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone is an organic molecule characterized by its unique structural components. It consists of a benzofuran moiety, which is a fused bicyclic compound containing a benzene ring and a furan ring, combined with a methanone group and a substituted phenyl group featuring iodine and methoxy substituents. This complex structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

The chemical behavior of this compound can be analyzed through various reaction types, particularly those relevant to medicinal chemistry. Key reactions include:

  • Nucleophilic Substitution: The presence of the methanone group allows for nucleophilic attack, leading to substitution reactions that can modify the compound's biological activity.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, where substituents on the rings can be replaced or modified.
  • Reduction and Oxidation Reactions: Functional groups within the compound may undergo redox reactions, influencing its reactivity and potential therapeutic effects.

These reactions are crucial for understanding how the compound can be modified to enhance its efficacy or reduce toxicity.

The biological activity of (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone is predicted to be significant based on its structural features. Similar compounds have shown various pharmacological effects, including:

  • Anticancer Activity: Many benzofuran derivatives exhibit cytotoxic properties against cancer cell lines.
  • Antimicrobial Properties: The presence of halogen substituents often enhances antimicrobial activity.
  • Neuroprotective Effects: Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases.

Studies utilizing computational methods like quantitative structure-activity relationship (QSAR) modeling have indicated promising biological profiles for compounds with similar structures .

The synthesis of (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone can be approached through several methods:

  • Friedel-Crafts Acylation: This method can be employed to introduce the methanone group onto the aromatic system.
  • Benzofuran Formation: The benzofuran moiety can be synthesized via cyclization reactions involving 2-butyl phenols and electrophilic agents.
  • Iodination Reactions: The introduction of iodine atoms can be achieved through electrophilic iodination using iodine monochloride or other iodine sources.

These synthetic pathways highlight the versatility in constructing complex organic molecules.

The potential applications of (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone span several fields:

  • Pharmaceutical Development: Given its predicted biological activities, it may serve as a lead compound in drug discovery efforts targeting cancer or infectious diseases.
  • Chemical Probes: Its unique structure could be utilized as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.
  • Material Science: Compounds with similar structures are explored for their properties in organic electronics and photonic devices.

Understanding the interaction profile of this compound is essential for predicting its pharmacological effects. Interaction studies may include:

  • Molecular Docking Studies: These computational techniques help predict how the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • In Vitro Assays: Laboratory experiments assessing the compound's effects on cell lines can provide insights into its mechanism of action and efficacy.
  • Toxicological Assessments: Evaluating potential toxic effects is crucial for determining safety profiles before clinical applications.

Several compounds share structural similarities with (2-Butyl-1-benzofuran-3-yl)(3,5-diiodo-4-methoxyphenyl)methanone, which allows for comparative analysis:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzofuranMethyl group on benzofuranAnticancer properties
3-IodobenzofuranIodine substituent on benzofuranAntimicrobial activity
4-MethoxybenzophenoneMethoxy group on phenyl ringPhotoprotective effects

These comparisons highlight the unique aspects of the target compound, particularly its combination of both halogenated and methoxy functionalities alongside a complex benzofuran structure.

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Exact Mass

559.93454 g/mol

Monoisotopic Mass

559.93454 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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